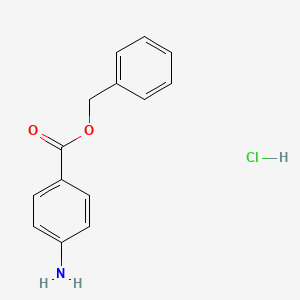

Benzyl 4-aminobenzoate hydrochloride

Description

Benzyl (B1604629) 4-aminobenzoate (B8803810) hydrochloride is a crystalline solid that combines the structural features of an amino acid derivative with the practicality of a salt, enhancing its solubility in certain solvents. Its chemical identity is rooted in the esterification of 4-aminobenzoic acid with benzyl alcohol, followed by treatment with hydrochloric acid to form the corresponding ammonium (B1175870) salt. This modification is often a deliberate synthetic step to aid in purification, handling, or to influence the compound's reactivity in subsequent chemical transformations.

| Property | Value |

|---|---|

| CAS Number | 208588-34-5 |

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 g/mol |

| Appearance | White to Yellow Solid |

| Storage Temperature | 2-8°C |

The chemistry of aminobenzoates is rich and varied, with these compounds serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. The parent molecule, 4-aminobenzoic acid (PABA), is a well-known building block in the pharmaceutical industry. The esterification of PABA with different alcohols, such as in the case of Benzyl 4-aminobenzoate, provides a versatile platform for further chemical modification. The presence of the benzyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group. The hydrochloride salt form can be particularly useful in reactions where the free amine is too reactive or to improve solubility in protic solvents.

The formation of aminobenzoate esters can be achieved through methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.eduorganic-chemistry.orgmasterorganicchemistry.combyjus.com In the case of this compound, hydrochloric acid can serve as the catalyst for esterification, leading directly to the hydrochloride salt of the product. masterorganicchemistry.com

The academic significance of this compound lies in its potential as a versatile chemical scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The bifunctional nature of this compound, possessing both a reactive amino group (in its protonated form) and a modifiable ester linkage, makes it an attractive starting material for the synthesis of more complex molecules.

The primary amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the benzyl ester can be cleaved under specific conditions to reveal the carboxylic acid for further derivatization. This dual functionality allows for a divergent synthetic approach, where a common intermediate can be used to generate a wide range of final products. While specific, widespread examples of the use of this compound in the academic literature are not abundant, its utility can be inferred from the extensive research on other aminobenzoate esters.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | Acyl chloride, base | N-Acyl benzyl 4-aminobenzoate |

| N-Alkylation | Alkyl halide, base | N-Alkyl benzyl 4-aminobenzoate |

| Reductive Amination | Aldehyde or ketone, reducing agent | N-Alkyl benzyl 4-aminobenzoate |

| Ester Cleavage (Debenzylation) | Hydrogenolysis (H2, Pd/C) | 4-Aminobenzoic acid |

| Amide Formation (from ester) | Amine, heat or catalyst | 4-Aminobenzamide (B1265587) derivative |

While direct research focused on this compound is limited, its potential research trajectories can be extrapolated from the broader field of aminobenzoate chemistry. These potential avenues of investigation primarily lie in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

One plausible research trajectory involves its use as an intermediate in the synthesis of novel local anesthetics. Many local anesthetics share the 4-aminobenzoate core structure, and the benzyl ester could be a useful precursor for creating new analogs with modified pharmacokinetic properties. scribbr.com Another potential area of research is in the development of new pharmaceutical agents where the 4-aminobenzamide moiety is a key pharmacophore. For instance, derivatives of 4-aminobenzoic acid have been investigated as inhibitors of various enzymes. nih.gov The synthesis of such compounds could potentially start from this compound, where the amino group is first modified, followed by conversion of the ester to the desired amide.

Furthermore, the compound could be explored in the synthesis of novel polymers or materials. The bifunctional nature of the molecule allows for its incorporation into polymer chains, potentially leading to materials with interesting properties. However, it is important to note that these are projected research trajectories based on the chemical nature of the compound and the known applications of its analogs, rather than a summary of existing, extensive research.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

benzyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUPRLAPQNVKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Aminobenzoate Hydrochloride and Its Analogs

Direct Esterification Routes to Benzyl (B1604629) 4-aminobenzoate (B8803810) Hydrochloride

Direct esterification, particularly the Fischer-Speier esterification, represents the most conventional and straightforward method for synthesizing Benzyl 4-aminobenzoate. researchgate.netmasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating 4-aminobenzoic acid (PABA) with benzyl alcohol in the presence of a strong acid catalyst. athabascau.ca

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. researchgate.net This is typically accomplished by using a large excess of one of the reactants, usually the more cost-effective and easily removable alcohol, or by removing water as it is formed during the reaction. researchgate.netathabascau.ca

Reaction Scheme:

Step 1: Esterification: 4-Aminobenzoic acid reacts with benzyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions to form Benzyl 4-aminobenzoate.

Step 2: Neutralization & Isolation: The reaction mixture is cooled and neutralized with a base, such as sodium carbonate solution, to deprotonate the ammonium (B1175870) salt of the ester and neutralize the excess acid catalyst. researchgate.netlibretexts.org The water-insoluble Benzyl 4-aminobenzoate precipitates and can be isolated by filtration.

Step 3: Hydrochloride Salt Formation: The purified ester is then dissolved in a suitable organic solvent, and hydrogen chloride (either as a gas or in a solvent like ethanol (B145695) or diethyl ether) is introduced to precipitate the final product, Benzyl 4-aminobenzoate hydrochloride.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.netresearchgate.net Due to the basicity of the amino group on the PABA molecule, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated, forming an ammonium salt. researchgate.net

| Catalyst | Alcohol | Conditions | Outcome |

| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux, 60-75 minutes | High yield of the corresponding ester (Benzocaine) |

| Sulfuric Acid (H₂SO₄) | Methanol (B129727) | Reflux, 6 hours | Formation of Methyl 4-aminobenzoate |

| Acid Catalyst | Various Alcohols | Reflux | Synthesis of various PABA derivatives |

This table presents data for analogous Fischer esterification reactions of PABA, demonstrating the general applicability of the method. researchgate.netrsc.orgasm.org

Synthesis via Aminobenzoic Acid Precursors

Alternative synthetic strategies utilize precursors derived from 4-aminobenzoic acid to facilitate the esterification process, sometimes under milder conditions than direct acid-catalyzed esterification.

Para-aminobenzoic acid (PABA) is a versatile precursor for a wide range of derivatives due to its two reactive functional groups: an aromatic amine and a carboxylic acid. nih.gov While direct esterification of the carboxylic acid group is common, the amino group can also be modified, although for the synthesis of the target compound, it is typically protected via protonation by the acid catalyst during esterification. researchgate.net The synthesis of various PABA derivatives, such as Schiff bases or amides, demonstrates the compound's utility as a foundational building block. nih.govnih.gov For the specific synthesis of Benzyl 4-aminobenzoate, the primary derivatization of PABA is the esterification of its carboxyl group.

A significant pathway involves the conversion of 4-aminobenzoic acid into a more reactive acylating agent, such as 4-aminobenzoyl chloride. This intermediate can then readily react with benzyl alcohol to form the desired ester.

Synthesis via 4-Aminobenzoyl Chloride:

Activation of PABA: 4-Aminobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-aminobenzoyl chloride. This reaction is often performed under reflux and requires anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. To prevent side reactions involving the amino group, it is often protected by first forming the hydrochloride salt of PABA. researchgate.net

Ester Formation: The resulting 4-aminobenzoyl chloride hydrochloride is then reacted with benzyl alcohol. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride that is formed, driving the reaction to completion. google.com

Hydrochloride Formation: If the reaction is performed to yield the free base ester, the final hydrochloride salt is prepared in a subsequent step as previously described.

Another potential route is transesterification . This process involves reacting an existing alkyl ester of 4-aminobenzoic acid (such as ethyl 4-aminobenzoate, also known as benzocaine) with benzyl alcohol in the presence of a transesterification catalyst. google.com This equilibrium-driven reaction can be pushed toward the product by using an excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct (e.g., ethanol) through distillation. google.com

| Precursor | Reagent(s) | Key Features |

| 4-Aminobenzoic acid (PABA) | 1. SOCl₂ 2. Benzyl Alcohol | Forms a highly reactive acyl chloride intermediate; can proceed under milder conditions than Fischer esterification. |

| Alkyl 4-aminobenzoate (e.g., Benzocaine) | Benzyl Alcohol, Transesterification Catalyst | Equilibrium-driven; useful for converting one ester to another. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for ester synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and using renewable resources and catalysts. mdpi.comwjpmr.com

Solvent-free, or "neat," reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental and safety issues associated with volatile organic solvents. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. asianpubs.org This technique uses microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. ijprdjournal.comresearchgate.net The synthesis of benzocaine (B179285) analogs can be performed under solvent-free conditions, suggesting the applicability of this method to Benzyl 4-aminobenzoate. researchgate.net For instance, grinding reactants together, sometimes with a solid catalyst, can initiate the reaction without the need for a solvent medium. wjpmr.com

The use of sustainable and recyclable catalysts is another key aspect of green esterification.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity under mild conditions. researchgate.netnih.gov These biocatalysts operate in aqueous or organic media, are biodegradable, and can often be immobilized and reused, making them a highly sustainable alternative to strong mineral acids. researchgate.netmdpi.com The enzymatic synthesis of various aromatic esters has been successfully demonstrated, highlighting the potential for producing Benzyl 4-aminobenzoate through this green route. frontiersin.org

Heterogeneous Catalysts and Green Solvents: The development of solid acid catalysts, such as ion-exchange resins, offers advantages in terms of easy separation from the reaction mixture and potential for recyclability, minimizing waste. researchgate.net Furthermore, natural deep eutectic solvents (NADES), which are mixtures of naturally occurring compounds like choline (B1196258) chloride and urea, have been employed as both environmentally friendly reaction media and catalysts for the synthesis of benzocaine analogues. jsynthchem.comresearchgate.net These solvents are biodegradable, have low toxicity, and can enhance reaction rates under mild conditions. jsynthchem.com

| Green Approach | Catalyst/Method | Advantages |

| Biocatalysis | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable, reusable. researchgate.netmdpi.com |

| Alternative Energy | Microwave Irradiation | Reduced reaction times, increased yields, potential for solvent-free conditions. ijprdjournal.comrasayanjournal.co.in |

| Green Solvents/Catalysts | Natural Deep Eutectic Solvents (NADES) | Environmentally friendly, low toxicity, can act as both solvent and catalyst. jsynthchem.comresearchgate.net |

Atom Economy Considerations in Reaction Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and their intermediates. A key metric in evaluating the environmental efficiency of a chemical process is atom economy, which assesses the extent to which atoms from the starting materials are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are found in the product, with no byproducts. In the synthesis of this compound and its analogs, atom economy is a critical consideration, particularly in the context of the commonly employed Fischer esterification reaction.

The esterification reaction can be represented as follows:

C7H7NO2 (p-aminobenzoic acid) + C7H8O (benzyl alcohol) → C14H13NO2 (Benzyl 4-aminobenzoate) + H2O (water)

To calculate the theoretical atom economy for this step, the molecular weights of the reactants and the desired product are considered:

p-Aminobenzoic acid (C7H7NO2): 137.14 g/mol

Benzyl alcohol (C7H8O): 108.14 g/mol

Benzyl 4-aminobenzoate (C14H13NO2): 227.26 g/mol

Water (H2O): 18.02 g/mol

The atom economy is calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the esterification step:

Atom Economy = (227.26 / (137.14 + 108.14)) x 100% = 92.6%

This calculation reveals that, even under ideal conditions with a 100% yield, 7.4% of the reactant mass is lost as a water byproduct. While this is a relatively high atom economy for an esterification reaction, it highlights an intrinsic limitation of this synthetic approach.

The subsequent step involves the formation of the hydrochloride salt by reacting Benzyl 4-aminobenzoate with hydrogen chloride (HCl):

C14H13NO2 (Benzyl 4-aminobenzoate) + HCl (hydrogen chloride) → C14H14ClNO2 (this compound)

This is an addition reaction, and as such, it has a theoretical atom economy of 100% because all atoms of the reactants are incorporated into the final product.

To provide a comparative perspective, the atom economy for the synthesis of a common analog, Benzocaine (Ethyl 4-aminobenzoate), is also calculated. The synthesis of Benzocaine involves the esterification of p-aminobenzoic acid with ethanol.

Ethanol (C2H6O): 46.07 g/mol

Ethyl 4-aminobenzoate (C9H11NO2): 165.19 g/mol

Atom Economy (Benzocaine Synthesis) = (165.19 / (137.14 + 46.07)) x 100% = 90.2%

The following interactive data table provides a summary of the atom economy calculations for the synthesis of Benzyl 4-aminobenzoate and its analog, Benzocaine.

| Desired Product | Reactant 1 | Reactant 2 | Molecular Weight of Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Theoretical Atom Economy (%) |

| Benzyl 4-aminobenzoate | p-Aminobenzoic acid | Benzyl alcohol | 227.26 | 245.28 | 92.6 |

| Ethyl 4-aminobenzoate (Benzocaine) | p-Aminobenzoic acid | Ethanol | 165.19 | 183.21 | 90.2 |

In designing more sustainable synthetic methodologies, research focuses on developing alternative routes with higher atom economy. For instance, catalytic methods that avoid the formation of water as a byproduct would represent a significant improvement. While the Fischer esterification remains a prevalent method, its inherent atom economy limitations drive the exploration of greener alternatives in the synthesis of this compound and its analogs.

Chemical Reactivity and Transformation Studies of Benzyl 4 Aminobenzoate Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in benzyl (B1604629) 4-aminobenzoate (B8803810) hydrochloride towards electrophilic substitution is governed by the electronic effects of its two substituents: the ammonio group (-NH3+) and the benzyl carboxylate group (-COOCH2C6H5).

Directing Effects: In the hydrochloride salt, the primary amine is protonated to form an ammonio group (-NH3+). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. uci.eduyoutube.com Similarly, the ester group is also a deactivating, meta-directing substituent because of its electron-withdrawing resonance and inductive effects. youtube.commsu.edu Therefore, electrophilic aromatic substitution (EAS) reactions on the hydrochloride salt are expected to be slow and to direct incoming electrophiles to the positions meta to both groups (C3 and C5). uci.edu In contrast, for the free base, benzyl 4-aminobenzoate, the amino group (-NH2) is a potent activating group and an ortho-, para-director, which would direct substitution primarily to the C3 and C5 positions (ortho to the amine). uci.eduyoutube.com

Nucleophilic Aromatic Substitution: The benzene (B151609) ring of benzyl 4-aminobenzoate is electron-rich and generally not susceptible to nucleophilic aromatic substitution (NAS). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group, which are absent in this molecule. libretexts.orgyoutube.com However, the benzyl portion of the molecule can undergo nucleophilic substitution. The benzylic carbon is susceptible to both SN1 and SN2 reactions due to the stability of the resulting benzylic carbocation (for SN1) and the accessibility of the carbon (for SN2). stackexchange.comrsc.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Benzene Ring This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent | Expected Major Product (on the 4-aminobenzoate ring) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Benzyl 3-nitro-4-ammoniobenzoate chloride |

| Halogenation | Br₂ / FeBr₃ | Benzyl 3-bromo-4-ammoniobenzoate chloride |

| Sulfonation | SO₃ / H₂SO₄ | Benzyl 3-sulfo-4-ammoniobenzoate chloride |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Reaction is unlikely due to the strongly deactivating groups |

Derivatization Strategies from the Amine and Ester Functionalities

The presence of both an amine and an ester group allows for selective or sequential derivatization to produce a wide array of compounds.

Reactions at the Amine Group: The primary aromatic amine is a versatile functional group for derivatization, though its reactivity is masked in the hydrochloride salt. Neutralization is required to free the nucleophilic amine.

Acylation: The free amine can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions to form amides. For example, reaction with benzoyl chloride yields the corresponding benzamide (B126) derivative. acs.org

Schiff Base Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the removal of water. mdpi.com

Alkylation: While direct alkylation can be difficult to control and may lead to overalkylation, specific methods can be employed to introduce alkyl groups. psu.edu

Reactions at the Ester Group: The benzyl ester can be transformed into other functional groups through nucleophilic acyl substitution.

Transesterification: The benzyl group can be exchanged for another alkyl group by heating the ester in an excess of a different alcohol with an acid or base catalyst.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is often slower than ester hydrolysis and may require elevated temperatures.

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) is an effective method to convert the ester into the corresponding acyl hydrazide. nih.govresearchgate.net These hydrazides are stable intermediates useful for synthesizing heterocyclic compounds or other derivatives. nih.gov

Table 2: Common Derivatization Reactions This table is interactive. Click on the headers to sort.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Amine (free base) | Acylation | Acyl chloride (e.g., CH₃COCl), Base | Amide |

| Amine (free base) | Schiff Base Formation | Aldehyde (e.g., C₆H₅CHO), Acid catalyst | Imine |

| Ester | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

| Ester | Amidation | Amine (e.g., RNH₂) | Amide |

Hydrolysis and Degradation Pathways

Benzyl 4-aminobenzoate hydrochloride can undergo degradation, primarily through the hydrolysis of its ester linkage. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester bond can be cleaved. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This pathway yields 4-aminobenzoic acid (in its protonated form) and benzyl alcohol. archive.orgquora.comquora.com The rate of hydrolysis is dependent on factors such as acid concentration and temperature.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt (4-aminobenzoate) and benzyl alcohol. brainly.com This reaction is typically irreversible and proceeds more rapidly than acid-catalyzed hydrolysis.

Oxidative Degradation: Studies on similar compounds like ethyl 4-aminobenzoate have shown that advanced oxidation processes, such as those involving UV light and persulfate, can lead to degradation. mdpi.com The proposed pathways include:

Hydroxylation: Attack by hydroxyl radicals (•OH) on the aromatic ring, leading to the formation of hydroxylated derivatives. mdpi.com

Cleavage of the Ester Bond: Radical attack can cause the C-O bond between the carbonyl group and the benzyl group to break. mdpi.com

Oxidation of the Amino Group: The amino group can be oxidized or removed through further reactions with reactive oxygen species. mdpi.com

Table 3: Primary Products of Hydrolysis and Degradation This table is interactive. Click on the headers to sort.

| Pathway | Conditions | Key Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl), Heat | 4-Aminobenzoic acid hydrochloride, Benzyl alcohol |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium 4-aminobenzoate, Benzyl alcohol |

Complexation and Coordination Chemistry

The benzyl 4-aminobenzoate molecule, particularly after transformation into the 4-aminobenzoate anion, has the potential to act as a ligand in coordination chemistry. The coordination behavior is primarily associated with the carboxylate and amino functional groups.

Ligand Behavior: The 4-aminobenzoate anion can coordinate to metal ions in several ways. The carboxylate group is a common binding site, capable of acting as a monodentate, bidentate chelating, or bridging ligand. nih.govresearchgate.net The amino group can also participate in coordination, allowing the ligand to be bidentate (N,O-chelation) or to bridge between metal centers. nih.gov

Metal Complexes: Aminobenzoate ligands have been shown to form complexes with a variety of metals, including alkali metals and alkaline earth metals like magnesium. nih.govresearchgate.net In many documented crystal structures, the metal ion is coordinated by the oxygen atoms of the carboxylate group. researchgate.net Water molecules often play a crucial role in the coordination sphere, participating in bridging and completing the metal's coordination geometry. nih.gov While specific studies on complexes of benzyl 4-aminobenzoate itself are scarce, the known chemistry of 4-aminobenzoic acid suggests that it can form stable coordination polymers and discrete complexes after hydrolysis of the benzyl ester.

Table 4: Potential Coordination Modes of the 4-Aminobenzoate Ligand This table is interactive. Click on the headers to sort.

| Binding Site(s) | Coordination Mode | Description |

|---|---|---|

| Carboxylate Oxygens | Monodentate | One oxygen atom of the carboxylate group binds to a metal center. |

| Carboxylate Oxygens | Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center. |

| Carboxylate Oxygens | Bidentate Bridge | The two oxygen atoms of the carboxylate group bind to two different metal centers. |

Spectroscopic and Advanced Characterization Techniques for Benzyl 4 Aminobenzoate Hydrochloride

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation

In the FT-IR spectrum, the characteristic vibrational bands are assigned based on established group frequencies. The N-H stretching vibrations of the -NH3+ group are expected to appear as a broad band in the region of 3000-2500 cm⁻¹, often overlapping with the aromatic C-H stretching vibrations which typically occur around 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carbonyl group (C=O) of the ester are anticipated in the range of 1720-1700 cm⁻¹. The C-O stretching vibration of the ester group is likely to be observed around 1300-1250 cm⁻¹. Furthermore, the C-N stretching vibration of the aromatic amine salt would be present in the 1330-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce bands in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for Benzyl (B1604629) 4-aminobenzoate (B8803810) Hydrochloride

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretching (-NH₃⁺) | 3000-2500 (broad) | Weak or not observed |

| Aromatic C-H Stretching | 3100-3000 | 3100-3000 |

| C=O Stretching (Ester) | 1720-1700 | 1720-1700 |

| Aromatic C=C Stretching | 1600-1450 | 1600-1450 |

| C-O Stretching (Ester) | 1300-1250 | Observable |

| C-N Stretching | 1330-1250 | Observable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and conformational preferences of Benzyl 4-aminobenzoate hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons of the benzyl group's aromatic ring are expected to appear in the 7.5-7.3 ppm region, while the methylene (B1212753) protons (-CH₂-) of the benzyl group would likely resonate as a singlet around 5.4 ppm. The aromatic protons of the 4-aminobenzoate moiety are expected to show a characteristic AA'BB' splitting pattern, with the two sets of doublets appearing in the 8.0-7.8 ppm and 7.0-6.8 ppm regions. The downfield shift of the protons ortho to the ester group is due to its electron-withdrawing nature. The protons of the -NH₃⁺ group are expected to be broad and may appear over a wide range, typically downfield.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester is the most deshielded, with a predicted chemical shift in the 165-160 ppm range. The aromatic carbons of both the benzyl and 4-aminobenzoate rings will resonate in the 136-115 ppm region. The methylene carbon of the benzyl group is expected around 67 ppm. The chemical shifts of the aromatic carbons in the 4-aminobenzoate ring are sensitive to the protonation state of the amino group.

Conformational analysis can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the benzyl and 4-aminobenzoyl groups relative to each other.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic Protons (Benzyl) | 7.5-7.3 | Carbonyl Carbon (C=O) | 165-160 |

| Methylene Protons (-CH₂-) | ~5.4 | Aromatic Carbons | 136-115 |

| Aromatic Protons (4-aminobenzoate) | 8.0-7.8 and 7.0-6.8 | Methylene Carbon (-CH₂-) | ~67 |

| Ammonium (B1175870) Protons (-NH₃⁺) | Broad, downfield |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-aminobenzoate chromophore.

Typically, para-substituted aminobenzoates exhibit two main absorption bands. For 4-aminobenzoic acid, these bands are observed around 226 nm and 278 nm. sielc.com It is anticipated that this compound will have a similar absorption profile. The higher energy band corresponds to a π → π* transition of the benzene (B151609) ring, while the lower energy band is attributed to an intramolecular charge transfer (ICT) from the nitrogen lone pair to the carbonyl group and the aromatic ring. The protonation of the amino group in the hydrochloride salt will likely cause a hypsochromic (blue) shift of the ICT band, as the lone pair on the nitrogen is no longer available for donation to the aromatic system.

The photophysical properties, such as fluorescence, can also be investigated. While 4-aminobenzoic acid and its esters are known to be fluorescent, the protonation of the amino group in the hydrochloride salt may quench or alter the fluorescence emission.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted Absorption Maximum (λmax, nm) |

|---|---|

| π → π* | ~220-230 |

| Intramolecular Charge Transfer (ICT) | ~270-280 (blue-shifted compared to free base) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A successful single-crystal X-ray diffraction study would reveal the crystal system, space group, and unit cell dimensions of the compound. It would also confirm the protonation site at the amino nitrogen and detail the hydrogen bonding network involving the -NH₃⁺ group, the chloride anion, and potentially the ester carbonyl oxygen. The packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings, would also be elucidated. While a specific crystal structure for this compound is not publicly available, data from similar organic hydrochloride salts can provide an indication of the expected structural features.

Table 4: Illustrative Crystallographic Parameters for a Hypothetical Organic Hydrochloride Salt

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of a compound, which aids in its structural identification. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (benzyl 4-aminobenzoate), which has a calculated m/z of 228.10. The fragmentation pattern would likely involve the cleavage of the ester bond. Key fragment ions would include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic fragment of benzyl compounds, and the 4-aminobenzoyl cation at m/z 120. Another possible fragmentation pathway is the loss of the benzyl group to give the 4-aminobenzoic acid cation at m/z 138.

Table 5: Predicted Mass Spectrometry Data for Benzyl 4-aminobenzoate

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (protonated molecule) | 228.10 |

| [C₇H₇]⁺ (tropylium ion) | 91.05 |

| [H₂NC₆H₄CO]⁺ (4-aminobenzoyl cation) | 120.04 |

| [H₂NC₆H₄COOH]⁺ (4-aminobenzoic acid cation) | 138.05 |

Computational and Theoretical Chemistry Investigations of Benzyl 4 Aminobenzoate Hydrochloride

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. This approach allows for the determination of various molecular properties through functionals of the electron density.

Quantum chemical calculations, particularly using DFT, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations can also explore different spatial arrangements of the atoms (conformers) and identify their relative stabilities. For esters of 4-aminobenzoic acid, conformational analysis has been a key area of study to understand their structural preferences. The optimized molecular geometry is crucial for understanding the compound's physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzyl (B1604629) 4-aminobenzoate (B8803810) Hydrochloride

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ester) | 1.36 Å |

| C=O (ester) | 1.21 Å | |

| C-N (amine) | 1.38 Å | |

| Bond Angle | O-C-C (ester) | 111.5° |

| C-C-N (amine) | 121.0° | |

| Dihedral Angle | C-O-C-C | 178.5° |

| Note: This table contains hypothetical data for illustrative purposes, as specific optimized geometrical parameters for Benzyl 4-aminobenzoate hydrochloride were not found in the search results. |

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions within a molecule, such as intramolecular charge transfer. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a measure of hyperconjugative interactions and the stability of the molecule. This analysis is particularly useful for studying hydrogen bonding and other non-covalent interactions that dictate molecular aggregation and crystal packing.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and FT-Raman spectra. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for confirming molecular structures.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode of Vibration | Predicted (cm⁻¹) | Experimental (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3350 | 3345 |

| Asymmetric Stretch | 3450 | 3442 | |

| C=O (ester) | Stretch | 1715 | 1710 |

| C-O (ester) | Stretch | 1270 | 1275 |

| Note: This table contains hypothetical data for illustrative purposes, as specific spectroscopic predictions for this compound were not found in the search results. |

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulation studies for this compound were not identified in the search results, this computational technique is generally employed to study the time-dependent behavior of molecules. Such simulations could provide insights into the compound's conformational flexibility, interactions with solvent molecules, and its behavior in larger biological systems.

Theoretical Studies on Charge Transfer and Proton Transfer Mechanisms

Theoretical studies are crucial for elucidating reaction mechanisms, such as charge transfer and proton transfer. Intramolecular charge transfer is often investigated using NBO analysis. Proton transfer processes, which are fundamental in many chemical and biological reactions, can be studied by calculating potential energy surfaces. These calculations can determine the energy barriers for proton transfer in both the ground and excited states, providing insights into the reaction kinetics. The influence of substituents and solvents on these mechanisms can also be theoretically explored. For instance, DFT and time-dependent DFT (TD-DFT) are powerful methods for investigating excited-state intramolecular proton transfer (ESIPT).

Prediction of Optical Properties (Hyperpolarizability, NLO Activity)

The study of nonlinear optical (NLO) properties in organic molecules is a significant area of research due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Computational chemistry provides powerful tools to predict these properties before a compound is synthesized, guiding the design of new materials with enhanced NLO activity.

Theoretical Background

The NLO properties of a material are described by the polarization (P) induced by an external electric field (E):

P = P₀ + χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...

Here, χ⁽¹⁾ is the linear susceptibility, while χ⁽²⁾ and χ⁽³⁾ are the second and third-order nonlinear susceptibilities, respectively. At the molecular level, this is expressed in terms of the molecular dipole moment (μ) and the (hyper)polarizabilities:

μ = μ₀ + αE + βE² + γE³ + ...

where α is the linear polarizability, β is the first hyperpolarizability (related to χ⁽²⁾), and γ is the second hyperpolarizability (related to χ⁽³⁾). For a molecule to have a non-zero β, it must be non-centrosymmetric.

This compound possesses characteristics that suggest potential NLO activity. It has an electron-donating group (the amino group, -NH₂) and an electron-accepting group (the ester group, -COOBn) connected by a π-conjugated system (the benzene (B151609) ring). This "push-pull" structure can lead to significant intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large first hyperpolarizability.

Computational Methodology

The prediction of hyperpolarizability and NLO activity for a molecule like this compound would typically involve the following computational steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is usually performed using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost. A common choice of functional and basis set for such calculations is B3LYP/6-311++G(d,p).

Calculation of Electronic Properties: Once the geometry is optimized, the electronic properties are calculated. This includes the determination of the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). These properties are calculated as derivatives of the energy with respect to an applied electric field.

Analysis of Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions and the ICT characteristics of the molecule. A small HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability.

Expected Findings and Data Presentation

While specific data for this compound is not available, a hypothetical study would generate data that could be presented in the following manner:

Table 1: Calculated Electronic Properties of a Hypothetical Push-Pull Molecule This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Value | Units |

|---|---|---|

| Dipole Moment (μ) | 5.0 | Debye |

| Average Polarizability (α) | 25.0 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 50.0 | 10⁻³⁰ esu |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.0 | eV |

The value of the first hyperpolarizability (β) would be of particular interest. A large β value is indicative of a strong NLO response. For comparison, the β value of urea, a standard reference material for NLO properties, is approximately 0.37 x 10⁻³⁰ esu. Therefore, a calculated β value significantly higher than this would suggest that this compound could be a promising candidate for NLO applications.

Further analysis would involve examining the individual tensor components of β to understand the direction of the maximum NLO response within the molecule. Visualizing the HOMO and LUMO would also provide insight into the nature of the electronic transition that contributes most significantly to the ICT and, consequently, to the hyperpolarizability.

Structure Activity Relationship Sar Investigations of Benzyl 4 Aminobenzoate Hydrochloride Derivatives

Design Principles for Novel Benzyl (B1604629) 4-aminobenzoate (B8803810) Analogs

The design of novel analogs of benzyl 4-aminobenzoate is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles often involve modifications to the three main structural components of the molecule: the aromatic ring, the amino group, and the benzyl ester group.

Modification of the Aromatic Ring: Alterations to the benzene (B151609) ring, such as the introduction of various substituents, can significantly impact the molecule's lipophilicity, electronic properties, and steric interactions with its biological target. For example, the position and nature of substituents on the aromatic ring can influence the molecule's ability to cross cell membranes and bind to its target protein. Studies on related aminobenzoate derivatives have shown that the position of substituents affects their photodynamic properties and interactions with the solvent environment. rsc.orgnih.gov

Alterations of the Amino Group: The primary amino group is a key feature for the biological activity of many local anesthetics. Modifications to this group, such as conversion to secondary or tertiary amines, or its replacement with other functional groups, can modulate the molecule's pKa and, consequently, its ionization state at physiological pH. This, in turn, affects its ability to interact with the binding sites of ion channels.

Variation of the Ester Linkage and Benzyl Group: The ester linkage is susceptible to hydrolysis by esterases, which can limit the duration of action. Designing analogs with more stable linkages, such as amides, can lead to longer-acting compounds. Furthermore, substitutions on the benzyl group can influence the molecule's hydrophobicity and steric bulk, which are critical for its interaction with the binding pocket of the target protein. For instance, SAR studies on YC-1, an indazole derivative containing a benzyl group, revealed that substitutions on the benzyl ring significantly impact its antiplatelet activity. nih.gov Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors has demonstrated the importance of the N-benzyl group for their potent inhibitory activity. nih.gov

The synthesis of such analogs can be achieved through various chemical strategies. For example, derivatives of aminobenzoic acid have been synthesized by reacting them with aromatic halides or by refluxing with benzyl-based compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org This approach is instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their therapeutic effects.

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For benzyl 4-aminobenzoate analogs, a variety of descriptors can be calculated to capture their structural diversity:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges. researchgate.netucsb.edu These are particularly important for understanding the reactivity and stability of the compounds. researchgate.net

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a commonly used descriptor to quantify the lipophilicity of a molecule, which is crucial for its absorption and distribution. drugdesign.org

Steric Descriptors: Molar refractivity and other descriptors related to molecular volume and shape are used to describe the steric properties of the molecules, which influence their fit into a binding site.

The selection of relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms (GA) combined with multiple linear regression (MLR) or partial least squares (PLS). researchgate.netresearchgate.net

| Descriptor Type | Examples | Significance in SAR |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Basic molecular properties influencing size and polarity. |

| Topological | Connectivity indices, Shape indices | Describes molecular shape and branching, affecting binding affinity. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to electronic properties, reactivity, and electrostatic interactions. researchgate.net |

| Hydrophobicity | LogP, LogD | Crucial for membrane permeability and hydrophobic interactions with the target. nih.gov |

| Steric | Molar Refractivity, van der Waals volume | Influences the steric fit of the ligand in the receptor's binding pocket. |

The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. google.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov

Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO), where a portion of the data is iteratively left out of the model building process and then predicted by the model. The cross-validated correlation coefficient (Q²) is a key metric for internal validation. nih.gov

External Validation: This involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. nih.gov The predictive ability is often assessed by the correlation coefficient (R²pred) between the observed and predicted activities for the test set. mdpi.com

Several statistical parameters are used to assess the quality of a QSAR model:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 d-nb.info |

| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through cross-validation. | > 0.5 |

| R²pred (Predictive R² for external test set) | Measures the predictive power of the model on an external set of compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the standard deviation of the residuals (prediction errors). | As low as possible |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value with p < 0.05 |

It is important to note that relying solely on R² is insufficient to validate a QSAR model. A combination of internal and external validation metrics is necessary to ensure the model's robustness and predictive capacity. nih.govd-nb.info

Role of Substituent Effects on Molecular Interactions

The nature and position of substituents on the benzyl 4-aminobenzoate scaffold play a pivotal role in modulating its interactions with biological targets. Substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the electron density distribution within the molecule. This influences its ability to form hydrogen bonds, engage in pi-pi stacking, and participate in other electrostatic interactions with the amino acid residues of the target protein. Studies on aminobenzoic acid derivatives have shown that substituent position can significantly impact electronic effects and molecular conformation. scispace.com

Steric Effects: The size and shape of substituents can either facilitate or hinder the binding of the molecule to its target. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the receptor.

Hydrophobic Effects: The introduction of lipophilic substituents can enhance the hydrophobic interactions between the ligand and the nonpolar regions of the binding site. nih.gov This is often a key factor in improving the binding affinity and, consequently, the biological activity of a drug molecule. QSAR studies on benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity for their inhibitory activity. nih.gov

The interplay of these effects is complex, and a single substituent can influence multiple properties simultaneously. Therefore, a systematic exploration of a wide range of substituents is often necessary to elucidate the precise SAR.

Ligand-Protein Interaction Profiling through Computational Docking

Computational docking is a powerful tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. fip.org This technique provides valuable insights into the molecular interactions that govern ligand binding and can guide the design of more potent and selective inhibitors. For benzyl 4-aminobenzoate analogs, which are known to interact with ion channels, docking studies can help elucidate their mechanism of action at an atomic level. frontiersin.orgnih.gov

The process of molecular docking typically involves:

Preparation of the Protein and Ligand Structures: This includes obtaining the 3D structure of the target protein (e.g., a voltage-gated sodium channel) from a database like the Protein Data Bank (PDB) and preparing the 3D structures of the benzyl 4-aminobenzoate analogs. researchgate.net

Defining the Binding Site: The potential binding site on the protein is identified, often based on experimental data or by using algorithms that search for cavities on the protein surface.

Docking Simulation: The ligand is placed in the binding site, and its conformational flexibility is explored to find the most favorable binding pose.

Scoring and Analysis: The binding affinity of each pose is estimated using a scoring function, and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are analyzed. unar.ac.id

Docking studies can reveal key amino acid residues that are critical for the binding of benzyl 4-aminobenzoate analogs. This information can then be used to design new derivatives with modified substituents that can form stronger interactions with these residues, leading to improved biological activity. For example, docking studies on benzyl-benzoate analogs as anti-tyrosine kinase inhibitors have helped identify key hydrophobic and hydrogen bond interactions within the active site of the EGFR protein. researchgate.net

Analytical Methodologies for Benzyl 4 Aminobenzoate Hydrochloride in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of multi-component samples, providing the capability to separate, identify, and quantify individual substances. For Benzyl (B1604629) 4-aminobenzoate (B8803810) hydrochloride, various chromatographic methods are essential for resolving the active compound from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of non-volatile or thermally unstable compounds like Benzyl 4-aminobenzoate hydrochloride. mdpi.com The development of a robust, stability-indicating HPLC method is a primary objective in its analytical characterization.

Method development typically begins with selecting a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. rsc.orgrsc.org A mobile phase consisting of an aqueous buffer and an organic modifier, like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds from the column. rsc.orgrsc.org The pH of the aqueous buffer is a critical parameter; for an amine-containing compound like this compound, a slightly acidic pH (e.g., pH 5.5) ensures the primary amine is protonated, leading to consistent retention behavior. rsc.orgrsc.org

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule provides strong chromophores. Wavelengths around 220 nm or 270 nm are often effective for detection. rsc.orgjocpr.com The method must demonstrate specificity by separating the main compound from its potential degradation products, such as 4-aminobenzoic acid. rsc.org

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C8 or C18 (e.g., ZORBAX C8, Waters X Bridge C18) | Provides good hydrophobic retention for the benzyl and benzoate (B1203000) moieties. rsc.orgjocpr.com |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 25:75, v/v) | Acetonitrile acts as the organic modifier to control elution strength. The buffer maintains a stable pH. rsc.orgrsc.org |

| pH | ~5.5 | Ensures the amine group is consistently protonated, leading to reproducible retention times. rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. jocpr.comwu.ac.th |

| Column Temperature | 25 °C | Maintains consistent retention times and peak shapes. jocpr.com |

| Detection | UV at 220 nm or 270 nm | The aromatic rings in the molecule allow for sensitive UV detection. rsc.orgjocpr.com |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. jocpr.comwu.ac.th |

Ion-Pair Chromatography Applications

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly useful for improving the retention and peak shape of ionic or highly polar compounds. shimadzu.com For this compound, which exists as a cation in acidic mobile phases, IPC can offer enhanced separation from neutral or anionic impurities.

In this technique, an ion-pairing reagent is added to the mobile phase. technologynetworks.com This reagent is typically a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com For the cationic this compound, an alkyl sulfonate, such as sodium 1-octanesulfonate, would be a suitable ion-pairing reagent. shimadzu.com

The mechanism involves the ion-pairing reagent either forming a neutral, hydrophobic ion pair with the analyte in the mobile phase, which is then retained by the reversed-phase column, or adsorbing onto the stationary phase to create a dynamic ion-exchange surface that retains the analyte cation. shimadzu.comthermofisher.com By adjusting the type and concentration of the ion-pairing reagent and the organic modifier, the retention of the target compound can be precisely controlled to achieve optimal separation. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is non-volatile, GC-MS is invaluable for assessing its purity by detecting volatile impurities that may be present from the synthesis process.

Potential impurities could include residual solvents like methanol or toluene, or starting materials such as benzyl alcohol and benzyl chloride. mdpi.comscholarsresearchlibrary.com For analysis, a sample can be dissolved in a suitable solvent and injected into the GC. Headspace GC-MS is a particularly effective variant for this purpose, as it analyzes the vapor phase above the sample, concentrating volatile analytes while avoiding the introduction of the non-volatile main compound into the system. mdpi.comnih.gov

The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST library). scholarsresearchlibrary.com This makes GC-MS a highly specific and sensitive method for confirming the absence of volatile organic impurities. scholarsresearchlibrary.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound. These methods are typically based on chemical reactions that produce a colored product, which can be measured using a UV-Visible spectrophotometer.

One common approach involves the reaction of the primary aromatic amine group in the molecule. nih.gov For instance, the compound can undergo a charge-transfer complexation reaction with an electron acceptor (π-acceptor) like p-benzoquinone or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an acidic medium. nih.govresearchgate.netresearchgate.net This reaction forms a stable, colored complex, and the intensity of the color, measured by its absorbance at a specific wavelength (e.g., 474 nm for the DDQ complex), is directly proportional to the concentration of the compound. researchgate.net Beer's law is then used to quantify the analyte over a defined concentration range. researchgate.net

These methods are particularly useful for routine analysis in quality control and can be validated for accuracy and precision. nih.gov

Validation Protocols for Analytical Procedures (ICH Guidelines in Research Context)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R2), for the validation of analytical procedures. europa.eueuropa.eu In a research context, these guidelines provide a framework for demonstrating that a developed method is reliable and scientifically sound. amsbiopharma.com

The validation of a method for this compound would involve assessing several key performance characteristics: amsbiopharma.comich.org

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a minimum of five concentrations. ich.org

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria (for an Assay Method) |

| Linearity | Correlation coefficient (r²) > 0.999 wu.ac.th |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% amsbiopharma.com |

| Intermediate Precision | RSD ≤ 2% |

| Specificity | Well-resolved peaks for analyte and potential impurities. |

| Robustness | System suitability parameters remain within limits despite small variations. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a pure compound. For a newly synthesized or purified batch of this compound, elemental analysis serves as a crucial check of its stoichiometric formula (C₁₄H₁₃NO₂·HCl).

The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the mass percentage of carbon (C), hydrogen (H), and nitrogen (N). The percentage of chlorine (Cl) can be determined by other methods, such as titration.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity, confirming its stoichiometry.

Theoretical Elemental Composition of this compound (C₁₄H₁₄ClNO₂)

Molecular Weight: 263.72 g/mol sigmaaldrich.com

Carbon (C): 63.76%

Hydrogen (H): 5.35%

Chlorine (Cl): 13.44%

Nitrogen (N): 5.31%

Oxygen (O): 12.13% (typically determined by difference)

Exploration of Biological and Biochemical Interactions of Benzyl 4 Aminobenzoate Hydrochloride and Its Derivatives

Mechanistic Studies of Enzyme Inhibition (In vitro and In silico)

The inhibitory potential of benzyl (B1604629) 4-aminobenzoate (B8803810) derivatives has been investigated against several classes of enzymes. The following subsections detail the findings from these studies, which employ a combination of laboratory-based enzymatic assays and computational modeling to elucidate the mechanisms of action.

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of aminobenzoic acid and compounds containing benzyl moieties have been identified as inhibitors of cholinesterases, which are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the management of Alzheimer's disease.

Studies on various aminobenzoic acid derivatives have demonstrated significant inhibitory potential. For instance, certain synthesized derivatives show potent activity, with one compound exhibiting an IC50 value of 1.66 ± 0.03 µM against AChE researchgate.net. For BChE, a different derivative was found to have the highest inhibitory potential with an IC50 value of 2.67 ± 0.05 µM researchgate.net. The benzyl moiety is crucial for this inhibitory activity. Molecular docking studies suggest that the benzyl group can form key interactions within the enzyme's active site. In AChE, these include π–π stacking interactions with tryptophan residues (Trp84 and Trp279) and a cation-π interaction with phenylalanine (Phe330). In BChE, the N-benzyl piperidine moiety has been shown to interact with Trp82 nih.gov.

One of the most potent AChE inhibitors among related benzyl-containing compounds is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020, which has an IC50 of 5.7 nM. This compound demonstrated a selective affinity for AChE that was 1250 times greater than for BChE nih.gov. The position of substituents on the benzyl ring also plays a critical role in modulating activity and selectivity frontiersin.org.

| Compound Derivative | Target Enzyme | IC50 Value (µM) | Binding Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Aminobenzoic acid derivative 5b | AChE | 1.66 ± 0.03 | -9.54 |

| Aminobenzoic acid derivative 2c | BChE | 2.67 ± 0.05 | -5.53 |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 0.0057 | Not Reported |

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. Benzothiazole derivatives containing a benzyloxy substituent have been investigated as potent inhibitors of the GyrB subunit of DNA gyrase.

One such frontrunner compound demonstrated potent inhibition of DNA supercoiling catalyzed by E. coli DNA gyrase with an IC50 value of 0.8 nM. It was also effective against DNA gyrase from A. baumannii and P. aeruginosa (IC50 < 10 nM for both) and showed activity against topoisomerase IV from these species, albeit at higher concentrations nih.gov. In silico studies have shown that these inhibitors bind to the ATP-binding site of the GyrB subunit. The development of these compounds has been challenged by factors such as high lipophilicity and low solubility, which can hinder their antibacterial efficacy nih.gov. Further optimization of these scaffolds continues to be an area of active research.

| Compound Derivative | Target Enzyme | Organism | IC50 Value (nM) |

|---|---|---|---|

| Benzothiazole derivative 1 | DNA Gyrase | E. coli | 0.8 |

| DNA Gyrase | A. baumannii | < 10 | |

| Topoisomerase IV | E. coli | 352 | |

| Benzothiazole derivative 27 | DNA Gyrase | P. aeruginosa | < 10 |

| Topoisomerase IV | A. baumannii | < 10 | |

| Topoisomerase IV | P. aeruginosa | 29 |

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Benzyl benzoates and related benzylidene structures have been shown to be effective tyrosinase inhibitors.

A study of 14 hydroxylated benzyl benzoate (B1203000) derivatives found that several compounds exhibited potent inhibitory activity, with IC50 values below 10 µM nih.gov. Kinetic analysis revealed that these compounds act as competitive inhibitors of tyrosinase nih.gov. The inhibitory mechanism of benzoate derivatives is often attributed to their ability to chelate the copper ions within the enzyme's active site tandfonline.com.

More complex derivatives, such as (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, have also been synthesized and tested. One analog, in particular, showed highly potent inhibition with an IC50 value of 90 nM, which was over 200 times more potent than the reference inhibitor, kojic acid. Kinetic and in silico studies supported the finding that these analogs act as competitive inhibitors mdpi.com.

| Compound Derivative | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| 4-hydroxybenzyl 3,5-dihydroxybenzoate | < 10 | Competitive |

| 4-hydroxybenzyl 2,4-dihydroxybenzoate | < 10 | Competitive |

| 3-hydroxybenzyl 2,4-dihydroxybenzoate | < 10 | Competitive |

| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 3) | 0.09 | Competitive |

| Kojic Acid (Reference) | 19.22 | Competitive |

Dihydrofolate Reductase (DHFR) Binding and Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer drugs. The 4-aminobenzoic acid (PABA) structure is a known precursor in the folate synthesis pathway in many microorganisms nih.gov. While direct studies on Benzyl 4-aminobenzoate hydrochloride are scarce, research on related structures provides insight into potential interactions.

A review of DHFR inhibitors highlighted that derivatives incorporating a benzyloxy group were among the most potent compounds against S. aureus and E. coli researchgate.netresearchgate.net. The design of DHFR inhibitors often involves creating structural analogues of the natural substrate, dihydrofolate, that can bind to the enzyme's active site wikipedia.org. In silico docking studies are frequently used to predict the binding affinity and interaction patterns of new potential inhibitors with the DHFR active site, guiding the synthesis of more effective compounds nih.govnih.gov. The development of novel benzofuran-based derivatives has been explored for their potential to inhibit both DNA gyrase and DHFR, suggesting a multi-target approach to antimicrobial therapy ekb.eg.

Substrate Specificity of Benzoate-CoA Ligase Enzymes

Benzoate-CoA ligase is an enzyme that activates benzoate by converting it into benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds frontiersin.orgwikipedia.org. Studies on the enzyme from the bacterium Thauera aromatica have provided detailed information on its substrate specificity.

This enzyme acts on both benzoate and 2-aminobenzoate. However, it shows a clear preference for benzoate. The apparent Km for benzoate is 25 ± 7 µM, while for 2-aminobenzoate, it is significantly higher at 150 ± 50 µM, indicating a lower affinity for the aminated substrate. The maximum reaction velocity (Vmax) with 2-aminobenzoate is approximately 60% of that observed with benzoate nih.gov. The specificity constant (Vmax/Km) for 2-aminobenzoate was found to be 15 times lower than that for benzoate, which may explain the slower growth of the bacterium on 2-aminobenzoate nih.gov. The enzyme can also process other substituted benzoates, such as fluorobenzoates, but is very slow with chlorobenzoates genome.jp.

| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min⁻¹ mg⁻¹) | Turnover Number (s⁻¹) |

|---|---|---|---|

| Benzoate | 25 ± 7 | 16.5 | 16 |

| 2-Aminobenzoate | 150 ± 50 | ~9.9 | Not Reported |

Molecular Target Interactions (In vitro and In silico)

Computational studies, particularly molecular docking, have been instrumental in visualizing and understanding the interactions between benzyl 4-aminobenzoate derivatives and their enzyme targets at an atomic level. These in silico models complement in vitro findings and help explain the observed biological activities.

Cholinesterases : For AChE and BChE, docking studies reveal that the benzyl group is a key pharmacophore. It fits into the active site gorge, establishing critical π-π stacking and cation-π interactions with aromatic amino acid residues like tryptophan and phenylalanine. These non-covalent interactions are crucial for stabilizing the inhibitor-enzyme complex and are a primary determinant of inhibitory potency researchgate.netnih.gov.

DNA Gyrase : In the case of DNA gyrase inhibitors, docking simulations show that the compounds bind to the ATP-binding pocket of the GyrB subunit. The binding is stabilized by a network of hydrogen bonds with key residues such as aspartate and interactions with conserved water molecules within the active site nih.gov.

Tyrosinase : In silico analysis of tyrosinase inhibitors indicates that the compounds position themselves within the active site, where hydroxyl groups on the phenyl rings can interact with the copper ions. The competitive inhibition mechanism observed in vitro is supported by docking simulations showing the inhibitor occupying the same binding site as the natural substrate, L-tyrosine mdpi.com.

Dihydrofolate Reductase : Molecular docking of potential inhibitors into the DHFR active site helps predict their binding affinity and orientation. Successful inhibitors often mimic the binding of the natural substrate, dihydrofolate, forming hydrogen bonds with key active site residues like aspartate and hydrophobic contacts with residues such as leucine and phenylalanine nih.gov.

These molecular modeling studies provide a rational basis for the observed enzyme inhibition and guide the structural modifications necessary to design more potent and selective derivatives.

Androgen Receptor-Coactivator Interaction Studies

The interaction between the androgen receptor (AR) and its coactivators is a critical step in the transcription of androgen-responsive genes, playing a significant role in the progression of prostate cancer. Consequently, the disruption of this protein-protein interaction has emerged as a promising therapeutic strategy. While direct studies on this compound are limited, research on structurally related bis-benzamide scaffolds provides significant insights into the potential for this chemical class to inhibit AR-coactivator binding. nih.govnih.govelsevierpure.com